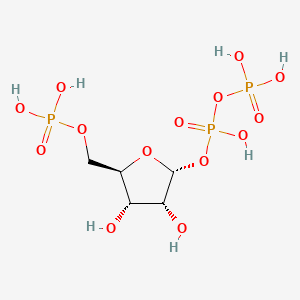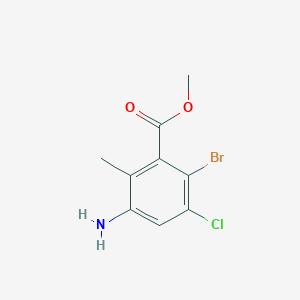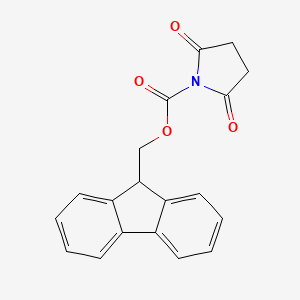
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester: is a chemical compound with the molecular formula C19H15NO4 and a molecular weight of 321.33 g/mol . This compound is known for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethanol with succinic anhydride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester can undergo nucleophilic substitution reactions where the fluorenylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield fluorenylmethanol and succinic acid .
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Major Products:
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester involves the protection of amino groups in peptides . The fluorenylmethyl group forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis . This protection is crucial for the stepwise assembly of peptides, ensuring the correct sequence and structure .
Comparaison Avec Des Composés Similaires
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl carbonate
Uniqueness: 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, 9H-fluoren-9-ylmethyl ester is unique due to its specific application in peptide synthesis as a protecting group . Its stability and ease of removal make it a preferred choice over other protecting groups .
Propriétés
Numéro CAS |
102774-86-7 |
|---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-17-9-10-18(22)20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
Clé InChI |
BULODOHSYVQOJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)


![7-Hydroxy-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8797435.png)
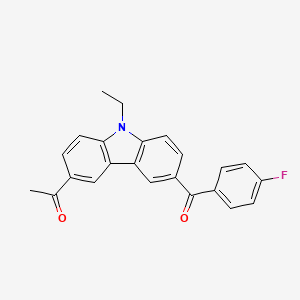

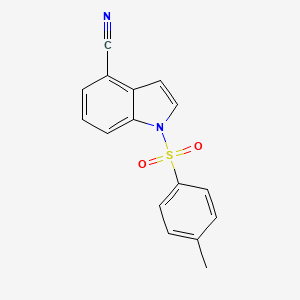
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)
